
(3S)-3-(2,2-Difluoroethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(2,2-Difluoroethyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted at the third position with a 2,2-difluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(2,2-Difluoroethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available morpholine and 2,2-difluoroethyl bromide.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under basic conditions, typically using sodium hydride (NaH) as the base.
Procedure: Morpholine is deprotonated by sodium hydride to form the morpholine anion, which then undergoes nucleophilic substitution with 2,2-difluoroethyl bromide to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-(2,2-Difluoroethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: N-oxides of this compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted morpholine derivatives with different functional groups
Applications De Recherche Scientifique
(3S)-3-(2,2-Difluoroethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3S)-3-(2,2-Difluoroethyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites.
Comparaison Avec Des Composés Similaires
(3S)-3-(2,2-Difluoroethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
(3S)-3-(2,2-Difluoroethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness: (3S)-3-(2,2-Difluoroethyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. The difluoroethyl group enhances the compound’s reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H11F2NO |
|---|---|
Poids moléculaire |
151.15 g/mol |
Nom IUPAC |
(3S)-3-(2,2-difluoroethyl)morpholine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2/t5-/m0/s1 |
Clé InChI |
SLBJBODOVHXGPG-YFKPBYRVSA-N |
SMILES isomérique |
C1COC[C@@H](N1)CC(F)F |
SMILES canonique |
C1COCC(N1)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


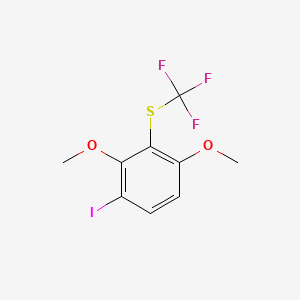
![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)
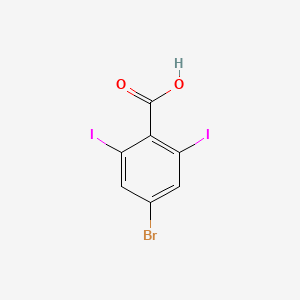

![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)

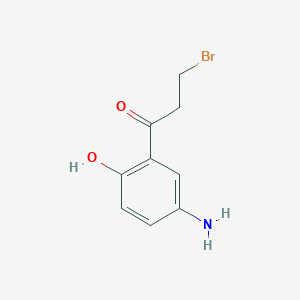
![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)
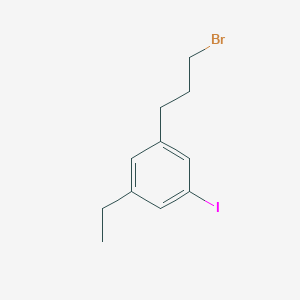

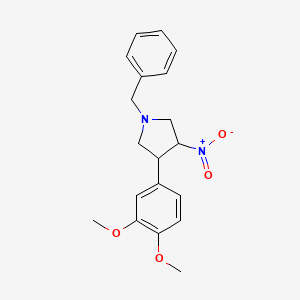
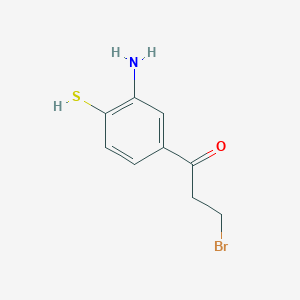
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)

